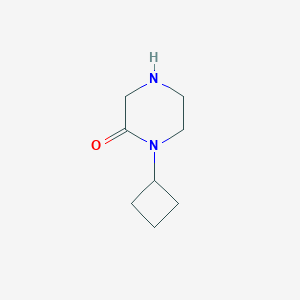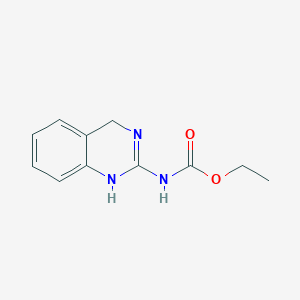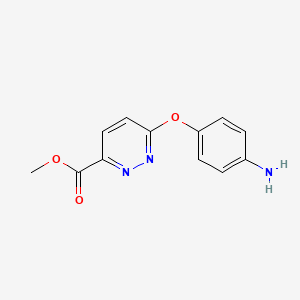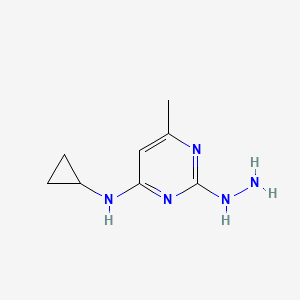
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is an organic compound that belongs to the class of alpha-halocarboxylic acids. This compound is characterized by the presence of a bromoacetyl group attached to a cyclohexane ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide typically involves the bromination of a precursor compound, followed by the introduction of the carboxamide group. One common method involves the reaction of cyclohexanone with bromoacetyl bromide in the presence of a base such as pyridine. The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, carboxylic acids, ketones, alcohols, and alkanes .
Aplicaciones Científicas De Investigación
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromoacetyl)coumarin: Another bromoacetyl-containing compound with similar reactivity but different biological activities.
4-(2-Bromoacetyl)benzonitrile: Shares the bromoacetyl group but has a different aromatic backbone.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromoacetyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness can lead to distinct biological activities and reactivity patterns.
Propiedades
Fórmula molecular |
C10H16BrNO2 |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16BrNO2/c1-12-10(14)8-4-2-7(3-5-8)9(13)6-11/h7-8H,2-6H2,1H3,(H,12,14) |
Clave InChI |
RUOOGSTYZBMBEY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CCC(CC1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)




![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)
![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)
![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)





![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
